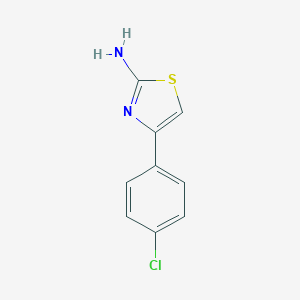

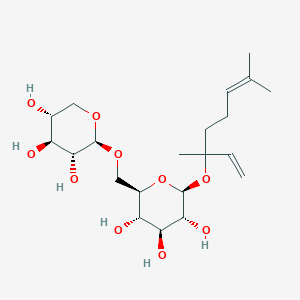

![molecular formula C7H14N2 B152131 (R)-1,4-Diazabicyclo[4.3.0]nonane CAS No. 96193-27-0](/img/structure/B152131.png)

(R)-1,4-Diazabicyclo[4.3.0]nonane

説明

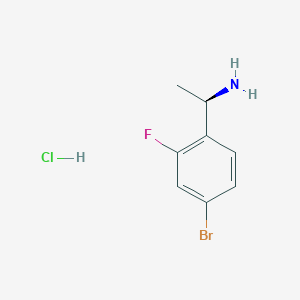

“®-1,4-Diazabicyclo[4.3.0]nonane” is a pharmaceutical intermediate . It is also known as a hydrindane, a common structural motif found in many terpenoid structures .

Synthesis Analysis

The synthesis of the hydrindane structure has seen progress on the utilization of both old and newer methods to achieve the desired outcomes . A novel and economical process for preparing (S,S)-2,8-diazabicyclo[4.3.0]nonane, a valuable intermediate used for constructing quinolone, has been reported .Molecular Structure Analysis

The molecular formula of (R,R)-2,8-diazabicyclo[4,3,0]nonane is C7H14N2 . The hydrindane moiety often contains a significant portion of the stereochemistry contained in the natural product .Chemical Reactions Analysis

Over the past forty years, different strategies have been employed to showcase the utility of reaction sequences leading to the hydrindane nucleus . Ring closure reactions of α,α′-dihalobicyclo[3.3.1]nonane-diones under Favorskii reaction condition is a useful protocol to achieve oxatricyclo[4.3.1.0 3.8]decanes .科学的研究の応用

Construction of Bicyclo[4.3.0]nonane Core

The bicyclo[4.3.0]nonane scaffold, commonly known as a hydrindane, is a common structural motif found in many terpenoid structures . This structure remains a challenge for synthetic chemists to elaborate with appropriate regio- and stereo-selectivity . The study of terpene natural products has seen progress on the utilization of both old and newer methods to achieve the desired outcomes .

Development of Biologically Active Diversely Functionalized Bicyclo[3.3.1]nonanes

The bicyclo[3.3.1]nonane moiety is predominant in most biologically active natural products owing to its exceptional characteristics . Many derivatives of bicyclo[3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .

Synthesis of Bicyclo[4.3.0]nonene Nucleoside Analogues

Nucleoside analogues with a bicyclo[4.3.0]nonene carbobicyclic core have been designed and synthesized as a novel template for antiviral nucleoside analogues with activity against respiratory syncytial virus (RSV) .

Versatile Scaffold in Organic Synthesis and Drug Development

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . This structure has shown multifarious biological activity .

Key N-Heterocycles in Medicine and Agriculture

Pyrrolopyrazine derivatives are now generally known as key N-heterocycles with potential use in medicine and agriculture .

Drug Discovery Research

The pyrrolopyrazine structure is an attractive scaffold for drug discovery research . This structure has been used in the development of new leads to treat various diseases .

Safety and Hazards

将来の方向性

The hydrindane scaffolds often become the target for development into drug-like molecules for the treatment of disease . Many derivatives of bicyclo[3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .

作用機序

Target of Action

The primary targets of ®-1,4-Diazabicyclo[43Similar compounds such as nucleoside analogues with a carbobicyclic core have been reported to exhibit antiviral efficacy .

Mode of Action

The exact mode of action of ®-1,4-Diazabicyclo[43It’s worth noting that similar compounds have been reported to interact with sigma receptors (srs) .

Biochemical Pathways

The specific biochemical pathways affected by ®-1,4-Diazabicyclo[43Similar compounds have been reported to exhibit antiviral activity against respiratory syncytial virus .

Pharmacokinetics

The pharmacokinetic properties of ®-1,4-Diazabicyclo[43Similar compounds such as bicyclo[430]nonane, 2,2,6,7-tetramethyl-7-hydroxy- and 1,4-diethylbenzene have been reported to exhibit favorable drug-like properties .

Result of Action

The specific molecular and cellular effects of ®-1,4-Diazabicyclo[43Similar compounds have been reported to exhibit antiviral efficacy .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of ®-1,4-Diazabicyclo[43It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other compounds, ph levels, temperature, and more .

特性

IUPAC Name |

(8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c1-2-7-6-8-3-5-9(7)4-1/h7-8H,1-6H2/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTTATHOUSOIFOQ-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNCCN2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CNCCN2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426475 | |

| Record name | (8aR)-Octahydropyrrolo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

96193-27-0 | |

| Record name | (8aR)-Octahydropyrrolo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6R)-1,4-Diazabicyclo[4.3.0]nonane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride](/img/structure/B152065.png)

![Diethyl 2-[(1-naphthylamino)methylene]malonate](/img/structure/B152074.png)